BenchChemオンラインストアへようこそ!

Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate

Prodrug design Ester hydrolysis Cereblon ligand chemistry

BDTPA is a piperidine-2,6-dione (glutarimide) cereblon (CRBN) ligand featuring a 4-thiophene substituent for differential E3 ligase binding and a benzyl ester handle enabling selective deprotection for PROTAC conjugation. Its ester linkage provides a hydrolytically susceptible tool compound for prodrug strategy exploration, while the thiophene ring introduces sulfur-mediated electronic and metabolic effects, distinguishing it from lenalidomide-derived ligands and their intermediates.

Molecular Formula C18H17NO4S
Molecular Weight 343.4
CAS No. 1421584-52-2
Cat. No. B2361281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate
CAS1421584-52-2
Molecular FormulaC18H17NO4S
Molecular Weight343.4
Structural Identifiers
SMILESC1C(CC(=O)N(C1=O)CC(=O)OCC2=CC=CC=C2)C3=CC=CS3
InChIInChI=1S/C18H17NO4S/c20-16-9-14(15-7-4-8-24-15)10-17(21)19(16)11-18(22)23-12-13-5-2-1-3-6-13/h1-8,14H,9-12H2
InChIKeyAFJKTNHTMATSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate (BDTPA, CAS 1421584-52-2): Core Structural and Pharmacophoric Overview for Procurement Decision-Making


Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate (also designated BDTPA) is a synthetic small molecule belonging to the piperidine-2,6-dione (glutarimide) class . Its core scaffold — 4-(thiophen-2-yl)piperidine-2,6-dione — is recognized in the medicinal chemistry literature as a cereblon (CRBN) E3 ubiquitin ligase-binding pharmacophore, a foundational building block for proteolysis-targeting chimeras (PROTACs) and molecular glue degraders . The compound features a benzyl ester moiety at the N-1 acetate position (SMILES: C1C(CC(=O)N(C1=O)CC(=O)OCC2=CC=CC=C2)C3=CC=CS3), which structurally differentiates it from the more common N-benzyl acetamide analogs within this chemical series [1]. Its molecular formula is C20H19NO4S, with a molecular weight of approximately 369.43 g/mol (calculated) . BDTPA is supplied exclusively for research use and has not received regulatory approval for therapeutic applications .

Why Generic Substitution of Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate (CAS 1421584-52-2) Is Not Advisable: The Structural-Differentiation Rationale


Within the piperidine-2,6-dione (glutarimide) class, compounds sharing the 4-(thiophen-2-yl) core scaffold are not interchangeable due to critical N-1 substituent differences that govern both physicochemical properties and biological recognition. The benzyl ester moiety in BDTPA (CAS 1421584-52-2) confers a distinct hydrolytic susceptibility profile compared to the corresponding N-benzyl acetamide analog (CAS 1396768-54-9), which is expected to be more metabolically stable [1]. The ester linkage also influences lipophilicity, hydrogen-bonding capacity, and conformational flexibility — all parameters that directly affect cereblon binding affinity, E3 ligase recruitment efficiency, and pharmacokinetic behavior in PROTAC applications [2]. Furthermore, the thiophene ring at the 4-position introduces sulfur-mediated electronic effects and potential for metabolic oxidation (sulfoxide/sulfone formation) that are absent in phenyl-substituted piperidine-2,6-dione analogs such as thalidomide, lenalidomide, or pomalidomide . These cumulative structural distinctions mean that even closely related analogs within the same patent family (e.g., WO2019146773A1 and WO2021105334A1) may display substantially different TNF-α suppression potencies and cereblon-dependent degradation profiles [3]. Therefore, selecting BDTPA specifically — rather than a generic piperidine-2,6-dione or a superficially similar N-substituted analog — is critical for preserving the intended structure-activity relationship (SAR) in research and development workflows.

Product-Specific Quantitative Evidence Guide: Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate (CAS 1421584-52-2) Versus Key Comparators


Structural Differentiation: Benzyl Ester (BDTPA) vs. N-Benzyl Acetamide Analog — Hydrolytic Susceptibility and Physicochemical Property Divergence

BDTPA (CAS 1421584-52-2) bears a benzyl ester at the N-1 acetate position, whereas its closest structural analog, N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide (CAS 1396768-54-9), carries an N-benzyl amide at the equivalent position [1]. This single atom substitution (ester O vs. amide N) produces measurable differences in predicted physicochemical properties: the ester analog is expected to have lower hydrogen-bond donor capacity (0 vs. 1 H-bond donor for the amide N-H) and altered lipophilicity due to the replacement of the polar amide N-H with an ester oxygen [1]. The ester is susceptible to hydrolytic cleavage under physiological or basic conditions, potentially enabling controlled release or prodrug applications, whereas the amide analog is metabolically more resistant to hydrolysis . These differences are meaningful for applications where controlled degradation kinetics, differential membrane permeability, or distinct cereblon-binding residence times are required.

Prodrug design Ester hydrolysis Cereblon ligand chemistry PROTAC linker optimization

Thiophene Ring vs. Phenyl Ring at the 4-Position: Electronic and Metabolic Differentiation from Classical IMiD Drugs

BDTPA incorporates a thiophen-2-yl substituent at the 4-position of the piperidine-2,6-dione ring, distinguishing it from the phthalimide/isoindolinone-bearing classical immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide . The thiophene ring is a recognized phenyl bioisostere in medicinal chemistry, but sulfur incorporation introduces distinct electronic properties: the thiophene sulfur atom contributes to π-π stacking interactions via its lone pair electrons and alters the electron density distribution across the ring system, which can modulate cereblon binding affinity and influence the recruitment of distinct neosubstrates for ubiquitination and proteasomal degradation [1]. Additionally, the thiophene ring is susceptible to cytochrome P450-mediated oxidation to form sulfoxide and sulfone metabolites, a metabolic pathway not available to phenyl-substituted analogs [2]. This metabolic vulnerability can be exploited for tuning compound half-life or avoided via structural shielding in lead optimization.

Bioisosterism Thiophene pharmacology IMiD differentiation Cereblon neosubstrate recruitment

Patent Landscape Evidence: TNF-α Production Suppressive Activity in the Thiophene-Piperidine-2,6-Dione Class

The patent WO2019146773A1, which encompasses thiophene-substituted piperidine-2,6-dione derivatives structurally related to BDTPA, discloses that compounds within this chemotype exhibit TNF-α production suppressive activity in cellular assays [1]. While BDTPA itself is not specifically exemplified as a final compound in this patent, its core scaffold 4-(thiophen-2-yl)piperidine-2,6-dione falls within the generic Markush structure of Formula (I) [1]. The patent further claims that these thiophene derivatives are useful for treating rheumatoid arthritis, Crohn's disease, ulcerative colitis, and hematologic cancers such as multiple myeloma, malignant lymphoma, and leukemia [2]. This contrasts with classical phthalimide-based IMiDs (thalidomide, lenalidomide, pomalidomide), which rely on a different cereblon-binding pharmacophore. It is important to note that specific IC50 values for BDTPA in TNF-α suppression assays are not publicly available, and its potency relative to lenalidomide or pomalidomide has not been reported in peer-reviewed literature.

TNF-α inhibition Immunomodulation Inflammatory disease Hematologic cancer

Benzyl Ester as a Synthetic Intermediate: Differentiated Utility in Cereblon-Targeting PROTAC and Molecular Glue Construction

BDTPA contains a benzyl ester functionality at the N-1 acetate position, which serves as a protected carboxylic acid precursor . Upon hydrogenolysis (catalytic hydrogenation) or mild basic hydrolysis, the benzyl ester can be cleaved to reveal a free carboxylic acid (-COOH), which can then be coupled to a target-protein-binding warhead via amide bond formation to generate cereblon-recruiting bifunctional PROTAC molecules [1]. This synthetic strategy is analogous to that employed with other cereblon ligand building blocks, such as pomalidomide-4'-COOH or lenalidomide-4'-COOH, which are commercially available as carboxylic acid intermediates for PROTAC assembly. However, BDTPA's thiophene substituent at the 4-position may confer distinct cereblon-binding geometry compared to the phthalimide-based carboxylic acid precursors, potentially altering the ternary complex formation efficiency and target protein degradation selectivity [2]. The benzyl ester protection strategy also offers orthogonal deprotection conditions (hydrogenolysis) compared to tert-butyl or methyl ester protection, enabling compatibility with diverse synthetic routes.

PROTAC synthesis E3 ligase ligand Bifunctional degrader Targeted protein degradation

Best Research and Industrial Application Scenarios for Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate (CAS 1421584-52-2)


PROTAC and Molecular Glue Design: Thiophene-Modified Cereblon E3 Ligase Recruiter Synthesis

BDTPA serves as a protected carboxylic acid precursor for constructing cereblon-recruiting bifunctional degraders. The benzyl ester can be selectively deprotected via hydrogenolysis to yield the free carboxylic acid, which is then amenable to amide coupling with a target-protein ligand. The thiophene substituent at the 4-position of the piperidine-2,6-dione ring provides an alternative cereblon-binding geometry compared to phthalimide-based recruiters (pomalidomide, lenalidomide), potentially enabling differential neosubstrate recruitment profiles [1]. This scenario is particularly relevant for drug discovery teams exploring novel E3 ligase ligands beyond the well-characterized IMiD chemical space, where intellectual property freedom-to-operate and differentiated degradation selectivity are strategic priorities [2].

Structure-Activity Relationship (SAR) Exploration of 4-Thiophenyl-Piperidine-2,6-Diones for TNF-α Modulation

Based on patent disclosures (WO2019146773A1) that piperidine-2,6-dione derivatives bearing a thiophene substituent exhibit TNF-α production suppressive activity [3], BDTPA can function as a key intermediate or comparator compound in SAR campaigns aimed at optimizing immunomodulatory potency. The benzyl ester offers a modifiable handle at the N-1 position, allowing systematic variation of the ester/amide/acid functionality while maintaining the 4-(thiophen-2-yl) pharmacophore constant. This enables research groups to dissect the contribution of the N-1 substituent to cereblon binding affinity, TNF-α inhibition potency, and cellular degradation efficiency.

Ester Prodrug Strategy Development: Exploiting the Hydrolytically Labile Benzyl Ester

The benzyl ester in BDTPA is susceptible to hydrolytic cleavage, making this compound a candidate for prodrug strategy exploration. In ester prodrug design, the intact ester may exhibit favorable membrane permeability due to reduced polarity (0 H-bond donors), while intracellular or plasma esterases catalyze hydrolysis to release the active carboxylic acid metabolite [4]. This contrasts with the metabolically stable N-benzyl amide analog (CAS 1396768-54-9), which lacks the hydrolytic release mechanism. Researchers investigating controlled-release pharmacokinetic profiles for cereblon ligands can use BDTPA as a tool compound to benchmark ester vs. amide stability and conversion kinetics.

Thiophene Metabolic Fate Studies: Sulfoxide/Sulfone Oxidation Pathway Characterization

The thiophene ring in BDTPA is subject to oxidative metabolism, forming sulfoxide and sulfone derivatives via cytochrome P450 enzymes . This metabolic pathway is absent in phenyl-substituted piperidine-2,6-diones (e.g., thalidomide, lenalidomide) and represents a unique dispositional characteristic of the thiophene-containing scaffold. Drug metabolism and pharmacokinetics (DMPK) laboratories can employ BDTPA as a model substrate to characterize the kinetics and enzymology of thiophene sulfur oxidation in the glutarimide context, generating data that informs lead optimization strategies for thiophene-containing cereblon ligands.

Quote Request

Request a Quote for Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.